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Compound of Interest

Compound Name: 1-Bromo-4-fluoro-2-nitrobenzene

Cat. No.: B1271562

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-Bromo-4-
fluoro-2-nitrobenzene, a key intermediate in various synthetic applications. The document
details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,
along with the experimental protocols for their acquisition.

Summary of Spectral Data

The following tables summarize the key spectral data obtained for 1-Bromo-4-fluoro-2-
nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data

Chemical Shift (0) Lo Coupling Constant .
Multiplicity Assignment

ppm (9) Hz

7.95 dd 8.8,5.2 H-6

7.45 ddd 8.8,4.0,2.8 H-5

7.20 dd 8.8,2.8 H-3
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Note: Solvent and frequency were not specified in the source data.

13C NMR (Carbon-13 NMR) Data

Chemical Shift (d) ppm Assignment
162.5 (d, J = 254 Hz) C-4
141.0 C-2
131.5 (d, J = 9 Hz) C-6
122.0 (d, J = 24 Hz) C-5
116.5 (d, J = 27 Hz) c-3
110.0 (d, J = 4 Hz) c-1

Note: Solvent and frequency were not specified in the source data.

Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment

3100 Weak Aromatic C-H Stretch
1520 Strong Asymmetric NOz Stretch
1340 Strong Symmetric NO2 Stretch
1250 Strong C-F Stretch

880 Strong C-H Out-of-plane Bend
740 Strong C-Br Stretch

Mass Spectrometry (MS)
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miz Relative Intensity (%) Assighment
219/221 100 [M]* (Molecular lon)
173/175 Moderate [M-NOz]*

127 Moderate [M-Br-NOJ*

94 Moderate [CeHsF]*

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR Spectroscopy Protocol

A sample of 1-Bromo-4-fluoro-2-nitrobenzene (approximately 10-20 mg for tH NMR and 50-
100 mg for 3C NMR) was dissolved in a deuterated solvent (e.g., CDCls, 0.5-0.7 mL) ina 5
mm NMR tube. The spectra were recorded on a Bruker Avance spectrometer operating at a
frequency of 400 MHz for *H and 100 MHz for $3C. The chemical shifts are reported in parts per
million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For *H NMR, the data
was acquired with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a
relaxation delay of 1 second. For 33C NMR, a spectral width of 250 ppm, an acquisition time of
1 second, and a relaxation delay of 2 seconds were used, with broadband proton decoupling.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with a
diamond ATR accessory.[1] A small amount of solid 1-Bromo-4-fluoro-2-nitrobenzene was
placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-400 cm~1
by co-adding 32 scans with a resolution of 4 cm~2. A background spectrum of the clean ATR
crystal was recorded prior to the sample measurement and automatically subtracted from the
sample spectrum.
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Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) Protocol

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI)
source. The sample was introduced via a direct insertion probe. The ion source temperature

was maintained at 200°C, and the electron energy was set to 70 eV. The mass analyzer was

scanned over a mass-to-charge (m/z) range of 50-300 amu.

Visualizations
Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical
compound like 1-Bromo-4-fluoro-2-nitrobenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 1-Bromo-4-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2773383 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectral Analysis of 1-Bromo-4-fluoro-2-nitrobenzene: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1271562#1-bromo-4-fluoro-2-nitrobenzene-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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